molecular formula C28H26N6O2 B2778888 3-(3,4-dimethylphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea CAS No. 1357852-05-1

3-(3,4-dimethylphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea

Cat. No.: B2778888
CAS No.: 1357852-05-1
M. Wt: 478.556
InChI Key: QLRJGJKJBDAEJZ-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethylphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea is a heterocyclic urea derivative featuring a 1,2,4-oxadiazole ring linked to an imidazole moiety and substituted aromatic groups. The molecule combines a urea backbone, known for hydrogen-bonding capabilities, with aromatic and heterocyclic systems that enhance lipophilicity and target binding .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N6O2/c1-18-5-4-6-22(13-18)26-32-27(36-33-26)25-16-34(17-29-25)15-21-8-11-23(12-9-21)30-28(35)31-24-10-7-19(2)20(3)14-24/h4-14,16-17H,15H2,1-3H3,(H2,30,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRJGJKJBDAEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethylphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C22H24N6O2
  • CAS Number : 123996-03-2

The structure includes a urea moiety linked to a phenyl group substituted with dimethyl and methyl groups, as well as oxadiazole and imidazole rings, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and imidazole moieties often exhibit significant biological activities. The specific activities associated with this compound include:

  • Antimicrobial Activity : The oxadiazole derivatives have shown promising antimicrobial properties. A study indicated that 1,3,4-oxadiazole derivatives possess broad-spectrum antimicrobial activity, which may be relevant for the development of new antibiotics .
  • Anticancer Potential : Compounds with similar structures have been evaluated for their anticancer effects. For instance, derivatives of oxadiazole demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may also inhibit cancer cell proliferation .

The biological activity of the compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The imidazole and oxadiazole rings can interact with various enzymes, potentially inhibiting their activity. For example, similar compounds have been shown to inhibit urease, an enzyme linked to gastric diseases caused by Helicobacter pylori .
  • Cellular Interactions : The presence of multiple aromatic rings allows for significant interactions with cellular membranes and proteins, which may contribute to its cytotoxic effects against cancer cells .

In Vitro Studies

Several studies have focused on the in vitro biological activity of similar compounds:

  • A study on oxadiazole derivatives showed that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potent anticancer activity .
  • Another study highlighted that compounds with similar structures inhibited urease with competitive inhibition kinetics, suggesting a potential therapeutic application in treating infections related to urease-producing bacteria .
CompoundActivity TypeIC50 Value (µM)Reference
8cUrease Inhibition0.003
9Anticancer Activity<1.61
10Antimicrobial ActivityComparable to standard drugs

Case Studies

A notable case study involved the synthesis and evaluation of a series of 1,3,4-oxadiazole derivatives. These compounds were screened for antimicrobial and anticancer activities. The results indicated that specific substitutions on the phenyl ring significantly enhanced bioactivity .

Scientific Research Applications

Biological Activities

Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole scaffold. These derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds featuring the oxadiazole moiety have demonstrated effectiveness against leukemia and solid tumors. A study reported that certain derivatives exhibited IC50 values in the sub-micromolar range against prostate and colon cancer cell lines, indicating strong antiproliferative activity .

Antimicrobial Activity
The 1,3,4-oxadiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects
Compounds similar to 3-(3,4-dimethylphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea have shown anti-inflammatory effects in preclinical studies. These findings suggest that they may be useful in treating inflammatory diseases through modulation of inflammatory pathways .

Synthesis and Derivatives

The synthesis of this compound often involves multi-step reactions starting from simpler precursors. Various synthetic routes have been explored to enhance yield and purity. The incorporation of different substituents on the oxadiazole and imidazole rings can lead to derivatives with improved biological profiles.

Case Study 1: Anticancer Activity

A series of derivatives based on the oxadiazole structure were synthesized and tested against several cancer cell lines. One particular derivative exhibited a MID GI50 value of 2.09 µM against multiple leukemia cell lines, outperforming standard chemotherapeutics like bendamustine .

Case Study 2: Antimicrobial Screening

In another study, various oxadiazole derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of inhibition, with some achieving MIC values comparable to established antibiotics .

Comparison with Similar Compounds

Key Observations :

  • Unlike benzimidazole-triazole hybrids (e.g., 9c), the oxadiazole ring in the target compound may improve metabolic stability due to reduced susceptibility to oxidative degradation .

Pharmacological and Binding Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structurally related molecules:

  • Urea Derivatives : MK13 demonstrated moderate kinase inhibitory activity (IC₅₀ ~5 μM) attributed to urea-mediated hydrogen bonding with ATP-binding pockets . The target compound’s bulkier aromatic substituents may enhance hydrophobic interactions but reduce solubility.
  • Oxadiazole vs. Tetrazole: Tetrazole-containing compounds (e.g., 3-(tetrazol-5-yl)-2-imino-coumarins) show enhanced bioavailability due to their carboxylic acid bioisosteric properties . However, oxadiazoles offer superior chemical stability, as seen in the target compound’s design.
  • Imidazole Derivatives : The imidazolone in exhibited antimicrobial activity (MIC 8 μg/mL against S. aureus), suggesting that the target compound’s imidazole-oxadiazole system could similarly interact with bacterial enzymes.

Challenges :

  • Steric hindrance from the 3,4-dimethylphenyl group may reduce reaction yields during coupling steps.
  • Purification difficulties due to the compound’s high molecular weight and lipophilicity.

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